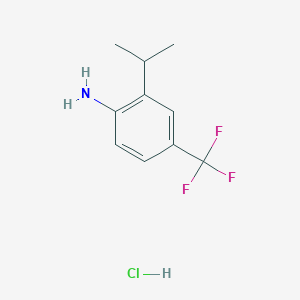![molecular formula C19H18FN3O3 B2383292 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874127-03-4](/img/structure/B2383292.png)
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively by researchers.
科学的研究の応用
Anticancer Research
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Antiviral Research
Agrochemical Applications
Sigma-Aldrich: 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone Sigma-Aldrich: 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
作用機序
Target of Action
The primary target of the compound 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is the transcription factor RBPJ . RBPJ plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an effective inhibitor of RBPJ . It disrupts the interaction between the Notch receptors and RBPJ, thereby inhibiting the activation of the Notch signaling pathway .
Biochemical Pathways
The compound primarily affects the Notch signaling pathway . By inhibiting RBPJ, it prevents the activation of Notch target genes, thus altering the downstream effects of the Notch pathway. These effects can include changes in cell differentiation, proliferation, and apoptosis, depending on the specific cellular context .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of RBPJ by this compound leads to the disruption of the Notch signaling pathway . This can result in various cellular effects, such as altered cell differentiation and proliferation, and induced apoptosis . The exact effects can vary depending on the specific cellular context.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)19(24)21-18-17(22-26-23-18)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNBCJGWLFXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)
![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)
![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)


![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)
